molecular formula C10H15ClN2 B6267742 (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride CAS No. 1864063-83-1

(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride

Cat. No.: B6267742
CAS No.: 1864063-83-1
M. Wt: 198.69 g/mol
InChI Key: QMOUUDOSSQFYJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include elevated temperatures and anhydrous environments to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1864063-83-1

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-4-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h5-6H,1-4,7,11H2;1H

InChI Key

QMOUUDOSSQFYJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=CC(=C2C1)CN.Cl

Purity

95

Origin of Product

United States

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